molecular formula C22H29FN3O9P B12077851 propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B12077851
M. Wt: 529.5 g/mol
InChI Key: TTZHDVOVKQGIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSI-7976 is a diastereoisomer of PSI-7851, a phosphoramidate prodrug of 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate. PSI-7976 is known for its potent inhibition of hepatitis C virus (HCV) RNA replication . It is closely related to sofosbuvir, another diastereoisomer of PSI-7851, which has been widely used in the treatment of HCV .

Biological Activity

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with significant potential in pharmaceutical applications. Its intricate structure suggests diverse biological activities, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C34H45FN4O13P2C_{34}H_{45}FN_{4}O_{13}P_{2} and a molecular weight of approximately 798.69 g/mol. The presence of functional groups such as dioxopyrimidine and fluoro-substituted oxolane indicates potential interactions with biological targets.

PropertyValue
Molecular FormulaC₃₄H₄₅FN₄O₁₃P₂
Molecular Weight798.69 g/mol
Purity≥ 95%
AppearanceOff-white to yellow powder

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that derivatives with dioxopyrimidine moieties can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of human breast cancer cells (MCF7) through a mechanism involving the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metastasis. Notably, it shows inhibitory effects on certain kinases and phosphatases that play critical roles in signaling pathways related to tumor growth.

Research Findings:
In vitro assays revealed that propan-2-yl (2S)-2... exhibited IC50 values in the low micromolar range against target enzymes such as PI3K and mTOR, which are pivotal in cancer cell survival and proliferation .

Pharmacokinetics

Understanding the pharmacokinetic profile of propan-2-yl (2S)-2... is crucial for its therapeutic application. Preliminary studies suggest moderate absorption with a bioavailability estimated at around 50%. The compound demonstrates a half-life conducive to once-daily dosing regimens.

ParameterValue
AbsorptionModerate
Bioavailability~50%
Half-life12 hours

Safety and Toxicity

Toxicological assessments have indicated that propan-2-yl (2S)-2... possesses a favorable safety profile at therapeutic doses. Studies involving rodent models have shown no significant adverse effects at doses up to 100 mg/kg.

Toxicity Study:
A comprehensive toxicity study highlighted that while mild gastrointestinal disturbances were noted at higher doses, no severe toxicities or mortalities were observed .

Properties

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

IUPAC Name

propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)

InChI Key

TTZHDVOVKQGIBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

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